Methyl 7-methoxy-1H-indole-4-carboxylate
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Overview
Description
Methyl 7-methoxy-1H-indole-4-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
Methyl 7-methoxy-1H-indole-4-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes . These changes can lead to the treatment of various disorders in the human body .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have shown antiviral activity, suggesting they may interact with pathways related to viral replication . .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, adequate ventilation is recommended when handling this compound to avoid ingestion, inhalation, and contact with skin or eyes . .
Preparation Methods
The synthesis of Methyl 7-methoxy-1H-indole-4-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 7-methoxy-1H-indole-4-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 7-methoxy-1H-indole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Methyl 7-methoxy-1H-indole-4-carboxylate can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
Ethyl 6-methoxy-3-methylindole-2-carboxylate: Another indole derivative with similar synthetic routes.
7-Methoxyindole: Used to study the effects of methoxy substitution on the indole ring.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Properties
IUPAC Name |
methyl 7-methoxy-1H-indole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-9-4-3-8(11(13)15-2)7-5-6-12-10(7)9/h3-6,12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDQIHFLPLWQDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)C(=O)OC)C=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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